4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride
Description
Introduction to 4H,5H,6H,7H-Triazolo[1,5-a]pyrimidine Hydrochloride
Historical Context and Development of Tetrahydrotriazolopyrimidines
The first synthesis of 1,2,4-triazolo[1,5-a]pyrimidine was reported in 1909 by Bulow and Haas. Early studies focused on its structural characterization, but the hydrochloride derivative emerged later as a research priority due to its enhanced solubility and stability. Natural occurrences include isolation from marine Streptomyces species and plants like Polygonatum odoratum. Modern interest intensified with the discovery of its role in purine bioisostery and applications in drug design.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the fused heterocyclic class, combining a triazole (five-membered ring with three nitrogen atoms) and pyrimidine (six-membered ring with two nitrogen atoms). Its bicyclic structure is characterized by:
- Triazole ring : Positions 1, 2, and 4 occupied by nitrogen atoms.
- Pyrimidine ring : Positions 1 and 3 occupied by nitrogen atoms.
- Fusion : Shared carbon atoms between the two rings.
The hydrochloride form introduces a chloride ion, enhancing ionic interactions and solubility in aqueous systems.
Table 1: Isomers of Triazolopyrimidines
Position in the Family of Triazolopyrimidine Derivatives
The hydrochloride derivative occupies a distinct position within the triazolopyrimidine family, characterized by:
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h4H,1-3H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJISBIZBSNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208673-90-8 | |
| Record name | 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the 1,2,4-Triazole Intermediate
The initial step involves synthesizing a substituted 1,2,4-triazole derivative, typically starting from aminoguanidine carbonate and γ-butyrolactone. The process is conducted under reflux in pyridine, yielding a 1,2,4-triazole compound with a hydroxyl group at the 7-position. This intermediate is characterized by its stability and reactivity for subsequent cyclization.
- Reagents: Aminoguanidine carbonate, γ-butyrolactone, pyridine
- Temperature: Reflux (~80°C)
- Yield: Approximately 40%
Cyclocondensation to Form the Pyrimidine Ring
The 1,2,4-triazole intermediate undergoes condensation with ethyl acetoacetate in acetic acid under reflux, producing a mixture of 5-alkyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylates. These intermediates are then hydrolyzed with ammonia/methanol to yield the corresponding carboxylic acids, which are subsequently chlorinated using phosphorus oxychloride to produce the key chlorinated intermediates.
- Reflux in acetic acid for 30 hours
- Hydrolysis with ammonia/methanol
- Chlorination with phosphorus oxychloride at elevated temperatures (~80°C)
Functionalization at Specific Positions
Chlorination and Displacement
The chlorinated intermediates serve as versatile precursors for nucleophilic substitution. Displacement of the chloro group with various amines (e.g., aniline derivatives) under reflux in isopropanol yields amino-substituted derivatives, which are crucial for further modifications.
Introduction of Side Chains
The amino derivatives are then subjected to alkylation with suitable alkyl halides, such as (furan-2-yl)methanethiol derivatives, in the presence of sodium hydride (NaH) in dry DMF. This step introduces side chains like (furan-2-yl)methylthio groups, which are essential for biological activity.
Final Acidification and Hydrochloride Salt Formation
The synthesized heterocyclic compounds are then converted into their hydrochloride salts by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, under controlled conditions. This step ensures the compound's stability and enhances its solubility for biological testing.
- Acid treatment with HCl gas or aqueous HCl
- Solvent: Ethanol or methanol
- Temperature: Room temperature or slight heating
Purification and Characterization
Purification is achieved through recrystallization from suitable solvents, such as ethanol or methanol, and chromatographic techniques if necessary. Characterization involves IR, NMR, MS, and elemental analysis to confirm the structure and purity.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Aminoguanidine carbonate + γ-butyrolactone | Reflux in pyridine | Synthesis of 1,2,4-triazole intermediate | ~40% yield |
| 2 | Ethyl acetoacetate + acetic acid | Reflux | Cyclocondensation to form heterocycle | Mixture of products |
| 3 | Ammonia/methanol | Room temp | Hydrolysis of esters | High yield (~88%) |
| 4 | Phosphorus oxychloride | Reflux | Chlorination to chlorides | ~94% yield |
| 5 | Aniline derivatives | Reflux in isopropanol | Nucleophilic substitution | 87-93% yields |
| 6 | (Furan-2-yl)methanethiol + NaH | Dry DMF, room temp | Alkylation of amino intermediates | 45-80% yields |
| 7 | Hydrochloric acid | Room temp | Salt formation | Quantitative conversion |
Research Findings and Notes
- Versatility of the synthesis: The methods allow for a wide variety of substitutions at different positions, enabling the tailoring of biological activity.
- Reaction efficiency: The key steps such as chlorination and nucleophilic substitution exhibit high yields, making the process suitable for scale-up.
- Structural confirmation: All intermediates and final products are confirmed via IR, NMR, MS, and elemental analysis, ensuring structural integrity.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential bioactivity .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for drug development.
Anticancer Activity
Research indicates that derivatives of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine show significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines by targeting specific enzymes involved in tumor progression.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | A549 (Lung) | 12.5 | |
| 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 8.0 |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Notably, it shows activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its ability to fit into active sites of target proteins through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with substituent variations significantly altering physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:
Structural and Functional Analogues
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than non-ionic analogues (e.g., methyl or chloro derivatives).
- Thermal Stability : Chlorinated derivatives (e.g., 7-Chloro-5-methyl) show higher melting points (>190°C) due to increased molecular rigidity .
Research Findings and Trends
- Herbicidal Activity : Sulfonamide derivatives of triazolopyrimidines (e.g., 5,7-dimethyl) demonstrate potent ALS inhibition, with IC₅₀ values comparable to commercial herbicides like chlorsulfuron .
- Antimicrobial and Antifungal Potential: Compounds like 6-benzyl-5-chloro-triazolopyrimidin-7-one (CAS: MW5) exhibit inhibitory effects against plant pathogens such as Fusarium graminearum .
- Drug Design : The introduction of [1,2,4]triazolo[1,5-a]pyrimidine fragments into troxipide derivatives has yielded candidates with improved anti-inflammatory and anticancer profiles .
Biological Activity
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the triazolo[1,5-a]pyrimidine class and features a fused ring system that is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 180.16 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Antiviral Properties
Recent studies have highlighted the antiviral potential of derivatives of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. For instance:
- Inhibition of Influenza A Virus : A study demonstrated that certain derivatives effectively inhibited the PA-PB1 interaction in the influenza A virus polymerase complex. Compounds derived from this scaffold showed IC50 values ranging from 3.3 μM to 28 μM against PA-PB1 interaction and exhibited EC50 values for antiviral activity ranging from 5 μM to 25 μM in MDCK cells without significant cytotoxicity .
- Mechanism of Action : The mechanism involves disrupting protein-protein interactions essential for viral replication. Computational studies suggested that hydrophobic interactions and hydrogen bonding play critical roles in binding affinity .
Antimicrobial Activity
The antimicrobial properties of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been investigated:
- Broad-Spectrum Activity : Compounds have shown effectiveness against various bacterial strains. For example, studies indicated that modifications to the triazolo-pyrimidine structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
- Case Study : One specific derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives:
| Compound | Modification | Biological Activity | IC50/EC50 |
|---|---|---|---|
| Compound 3 | Cycloheptathiophene moiety | Anti-flu activity | IC50 = 12 μM |
| Compound 4 | Phenyl ring substitution | Enhanced antiviral activity | EC50 = 5-14 μM |
| Compound 12 | Thienopyridine core | Potent PA-PB1 inhibitor | IC50 = 3.3 μM |
Q & A
Q. What are the common synthetic routes for preparing 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, the synthesis of ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate employs TMDP (trimethylenediphosphine) as a catalyst in a water-ethanol solvent system (1:1 v/v) under reflux. Key parameters include temperature control (80–100°C) and reaction monitoring via TLC . Alternative routes involve copper-catalyzed cyclization of ethynylpyridine precursors with azides, optimized for regioselectivity .
Q. How are NMR and X-ray crystallography employed in characterizing triazolopyrimidine derivatives?
- Methodological Answer : 1H/13C NMR at 400 MHz resolves tautomeric equilibria and substituent effects. For example, ethyl carboxylate derivatives show characteristic shifts at δ 1.2–1.4 ppm (CH3) and δ 4.1–4.3 ppm (CH2) . X-ray crystallography (e.g., monoclinic P21/c space group) confirms molecular packing and hydrogen-bonding networks, as seen in 4,7-phenanthrolinium perchlorate cocrystals, with unit cell parameters (a=8.6082 Å, β=104.609°) .
Q. What are the typical reaction pathways for functionalizing the triazolopyrimidine core?
- Methodological Answer : The ethynyl group undergoes Sonogashira coupling for aryl/alkyl substitutions, while the triazole ring participates in Huisgen cycloaddition with azides. Oxidation of the ethynyl group (e.g., with KMnO4) yields carbonyl derivatives, and nucleophilic substitution at the pyrimidine ring is achieved using NaH/DMF as a base-solvent system .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved across different protocols?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For instance, TMDP in water-ethanol (1:1 v/v) achieves 85–92% yields , whereas DMF-based systems with CuI show reduced yields (~65%) due to side reactions. Systematic optimization via DoE (Design of Experiments) can isolate critical variables (e.g., solvent ratio, temperature gradients) .
Q. What mechanistic insights explain the regioselectivity of triazole ring formation?
- Methodological Answer : DFT studies reveal that copper-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioselectivity due to π-π stacking between the pyrimidine ring and copper-azide intermediates. Kinetic control under low-temperature conditions (<60°C) further stabilizes the transition state .
Q. How do computational methods predict substituent effects on bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzyme targets (e.g., antimicrobial enzymes). For example, ethynyl-substituted derivatives show higher binding affinity (ΔG = −9.2 kcal/mol) to E. coli DHFR compared to methyl analogs, attributed to enhanced π-π interactions .
Q. What strategies optimize crystallization for structural analysis of hygroscopic derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
